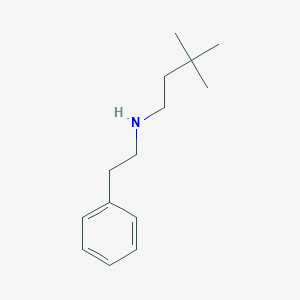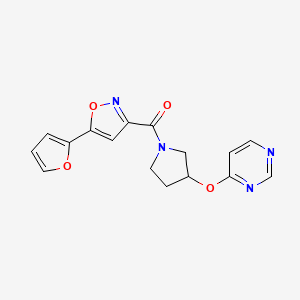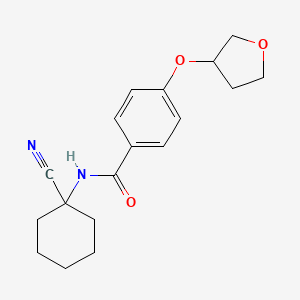
(E)-N-(2,4-dichlorobenzylidene)-4-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(2,4-dichlorobenzylidene)-4-methylbenzenesulfonamide, also known as DCM, is a chemical compound that has been widely studied for its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of (E)-N-(2,4-dichlorobenzylidene)-4-methylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Studies have shown that (E)-N-(2,4-dichlorobenzylidene)-4-methylbenzenesulfonamide can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. (E)-N-(2,4-dichlorobenzylidene)-4-methylbenzenesulfonamide has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway that is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
Studies have shown that (E)-N-(2,4-dichlorobenzylidene)-4-methylbenzenesulfonamide can have a variety of biochemical and physiological effects, including anti-inflammatory, anticancer, and antimicrobial effects. (E)-N-(2,4-dichlorobenzylidene)-4-methylbenzenesulfonamide has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines, which play a key role in the development of inflammatory diseases. Additionally, (E)-N-(2,4-dichlorobenzylidene)-4-methylbenzenesulfonamide has been shown to induce apoptosis in cancer cells, which can lead to the inhibition of tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-N-(2,4-dichlorobenzylidene)-4-methylbenzenesulfonamide has several advantages for use in lab experiments, including its relative ease of synthesis and its low toxicity. However, (E)-N-(2,4-dichlorobenzylidene)-4-methylbenzenesulfonamide can be difficult to work with due to its low solubility in water and its tendency to form aggregates in solution. Additionally, (E)-N-(2,4-dichlorobenzylidene)-4-methylbenzenesulfonamide can exhibit variable activity depending on the cell or tissue type being studied.
Zukünftige Richtungen
There are several potential future directions for research on (E)-N-(2,4-dichlorobenzylidene)-4-methylbenzenesulfonamide. One area of interest is the development of (E)-N-(2,4-dichlorobenzylidene)-4-methylbenzenesulfonamide-based drugs for the treatment of inflammatory diseases, cancer, and microbial infections. Additionally, further research is needed to fully understand the mechanism of action of (E)-N-(2,4-dichlorobenzylidene)-4-methylbenzenesulfonamide and to identify potential targets for drug development. Finally, the development of new synthesis methods for (E)-N-(2,4-dichlorobenzylidene)-4-methylbenzenesulfonamide could lead to the production of more potent and effective compounds.
Synthesemethoden
(E)-N-(2,4-dichlorobenzylidene)-4-methylbenzenesulfonamide can be synthesized using a variety of methods, but the most common approach involves the reaction between 2,4-dichlorobenzaldehyde and 4-methylbenzenesulfonamide in the presence of a catalyst. The resulting product is a yellow crystalline powder that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
(E)-N-(2,4-dichlorobenzylidene)-4-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications, including as an anti-inflammatory agent, a cancer treatment, and an antimicrobial agent. Research has shown that (E)-N-(2,4-dichlorobenzylidene)-4-methylbenzenesulfonamide can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, (E)-N-(2,4-dichlorobenzylidene)-4-methylbenzenesulfonamide has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
(NE)-N-[(2,4-dichlorophenyl)methylidene]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO2S/c1-10-2-6-13(7-3-10)20(18,19)17-9-11-4-5-12(15)8-14(11)16/h2-9H,1H3/b17-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYNUMIQLHVJXKW-RQZCQDPDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C/C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2,4-dichlorobenzylidene)-4-methylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(4-Aminospiro[2-oxabicyclo[2.1.1]hexane-3,4'-oxane]-1-yl)methanol](/img/structure/B2403047.png)

![5-bromo-2-chloro-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2403050.png)


![Methyl (3S,3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylate;hydrochloride](/img/structure/B2403056.png)
![N-cyclohexyl-2-[(5,6-dichloropyridin-3-yl)formamido]acetamide](/img/structure/B2403058.png)

![5-chloro-N-{[3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-2-carboxamide](/img/structure/B2403060.png)
![2-((6-(4-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2403062.png)
![6-bromopyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2403064.png)